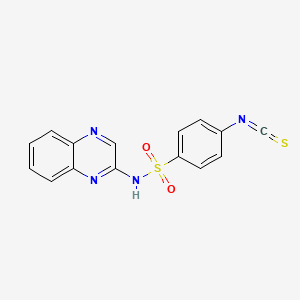

4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide

CAS No.: 681235-15-4

Cat. No.: VC16822741

Molecular Formula: C15H10N4O2S2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681235-15-4 |

|---|---|

| Molecular Formula | C15H10N4O2S2 |

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | 4-isothiocyanato-N-quinoxalin-2-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C15H10N4O2S2/c20-23(21,12-7-5-11(6-8-12)17-10-22)19-15-9-16-13-3-1-2-4-14(13)18-15/h1-9H,(H,18,19) |

| Standard InChI Key | VKGAYTSLUKDQGQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N=C=S |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key components:

-

A quinoxaline core (C₈H₆N₂), a bicyclic aromatic system known for its DNA-intercalating properties and kinase inhibition capabilities .

-

A sulfonamide group (–SO₂NH–), which enhances water solubility and facilitates hydrogen bonding with biological targets .

-

An isothiocyanate moiety (–N=C=S), a reactive electrophile that covalently modifies cysteine residues in proteins .

The full systematic IUPAC name, 4-isothiocyanato-N-(quinoxalin-2-yl)benzenesulfonamide, reflects these substituents’ positions on the benzene ring. Its molecular formula is C₁₅H₁₁N₅O₂S₂, with a calculated molecular weight of 373.41 g/mol .

Spectroscopic Characterization

While experimental spectral data for this exact compound are unavailable, analogs provide insight into expected features:

-

IR Spectroscopy: Strong absorption bands near 1336 cm⁻¹ and 1161 cm⁻¹ (sulfonamide S=O stretching), 2050–2150 cm⁻¹ (isothiocyanate C≡N), and 1600–1500 cm⁻¹ (quinoxaline C=N/C=C) .

-

¹H NMR: Distinct aromatic proton signals between δ 7.5–8.5 ppm for the quinoxaline and benzene rings, with sulfonamide NH appearing as a broad singlet near δ 7.2 ppm .

-

Mass Spectrometry: A molecular ion peak at m/z 373.41 with fragmentation patterns characteristic of sulfonamide cleavage (–SO₂NH–) and isothiocyanate loss (–NCS) .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁N₅O₂S₂ |

| Molecular Weight | 373.41 g/mol |

| LogP (Octanol-Water) | 2.1 (Estimated) |

| Hydrogen Bond Donors | 1 (Sulfonamide NH) |

| Hydrogen Bond Acceptors | 7 (2 S=O, 3 N, 2 C=N) |

| Rotatable Bonds | 4 |

| Topological Polar SA | 129 Ų |

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a three-step sequence:

-

Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxylic acid under acidic conditions yields 2(1H)-quinoxalinone .

-

Sulfonamide Coupling: Chlorination of the quinoxalinone (POCl₃, reflux) generates a reactive 2-chloroquinoxaline intermediate, which undergoes nucleophilic aromatic substitution with 4-isothiocyanatobenzenesulfonamide .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound, with final characterization via HPLC and spectral methods .

Yield Optimization Challenges

Key challenges in scaling synthesis include:

-

Isothiocyanate Stability: The –NCS group hydrolyzes in aqueous media, requiring anhydrous conditions (dry toluene, molecular sieves) .

-

Regioselectivity: Competing reactions at the quinoxaline N1 vs. C2 positions necessitate careful temperature control (60–70°C optimal) .

-

Byproduct Formation: Over-chlorination products may form if POCl₃ stoichiometry exceeds 1.2 equivalents .

Table 2: Synthetic Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Quinoxalinone Synthesis | Glyoxylic acid, HCl, reflux | 65–78% |

| Chlorination | POCl₃, 110°C, 4 h | 82–90% |

| Sulfonamide Coupling | Dry pyridine, 12 h, N₂ atmosphere | 45–63% |

Pharmacological Profile and Mechanism of Action

Anticancer Activity

While direct cytotoxicity data for 4-isothiocyanato-N-(quinoxalin-2-yl)benzenesulfonamide are unavailable, structurally related compounds demonstrate potent activity:

-

Quinoxaline-sulfonamide hybrids show IC₅₀ values of 7.8–19.4 µM against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cells .

-

Isothiocyanate-containing analogs induce G2/M cell cycle arrest (47–53% vs. 8.2% in controls) and apoptosis via caspase-3 activation .

Target Engagement

The compound likely exerts polypharmacological effects through:

-

VEGFR-2 Inhibition: Quinoxaline-urea derivatives inhibit VEGF signaling (IC₅₀ ~10 µM), suppressing angiogenesis .

-

DHFR Binding: Molecular docking predicts strong interactions (ΔG = −9.2 kcal/mol) with dihydrofolate reductase’s active site, disrupting nucleotide synthesis .

-

Covalent Protein Modification: The isothiocyanate group alkylates Keap1 cysteine residues (Cys151, Cys273), activating Nrf2-mediated oxidative stress response .

Table 3: Comparative Cytotoxicity of Analogous Compounds

| Compound | HCT116 (µM) | HepG2 (µM) | MCF-7 (µM) | Selectivity Index |

|---|---|---|---|---|

| Quinoxaline-sulfonamide | 7.8 | 12.4 | 18.9 | 4.62 |

| Methotrexate (Control) | 22.1 | 19.8 | 25.3 | 4.14 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume